molecular formula C102H152N26O29 B573634 Herpes simplex virus-I proteinase substrate II CAS No. 165174-61-8

Herpes simplex virus-I proteinase substrate II

Cat. No.: B573634
CAS No.: 165174-61-8
M. Wt: 2206.491
InChI Key: RHCBDLHUKITYRJ-HMVDRYGNSA-N
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Description

Herpes simplex virus-I proteinase substrate II is associated with the Herpes simplex virus type I (HSV-1). The virus encodes a serine protease that is required for viral replication . This proteinase substrate contains the putative cleavage site essential for HSV-I proteinase maturational release .


Synthesis Analysis

The synthesis of this compound has been partially characterized using cloned enzyme and substrate genes in transient transfection assays . The proteinase gene of cytomegalovirus strain Colburn encodes a 590-amino acid protein .


Molecular Structure Analysis

The structure of the this compound is unique and does not resemble chymotrypsin or subtilisin. It shares high sequence homology with HSV-2 proteases and has almost identical three-dimensional structures . A high-resolution structure of the portal-vertex of herpes simplex virus type 1 has been solved by electron cryomicroscopy (cryoEM) and single-particle 3D reconstruction .


Chemical Reactions Analysis

The proteases encoded by herpesviruses, including HSV-1, are attractive targets for antiviral drug development due to their crucial roles in viral replication . Inhibitory activity against HSV-1 protease has been identified in several compounds, suggesting potential avenues for therapeutic intervention .


Physical And Chemical Properties Analysis

The this compound has an empirical formula of C102H152N26O29 and a molecular weight of 2206.46 . It has a peptide content of approximately 60% and is stored at a temperature of -20°C .

Mechanism of Action

HSV-1 initiates the infection process through the action of two surface proteins, pUL46 and pUL47. The molecular action of these proteins controls the expression of specifically timed viral genes needed for the infection cycle . HSV-1 infection also leads to widespread changes in alternative polyadenylation (APA) of host mRNAs .

Safety and Hazards

Direct contact with clinical material or viral isolates, inhalation of concentrated aerosolized materials, droplet exposure of mucous membranes of the eyes, nose, or mouth, ingestion, and accidental parenteral inoculation are the primary hazards associated with herpes viruses including HSV-1 and HSV-2 .

Future Directions

Future research is focused on better understanding the roles of proteins like pUL46 in the infection cycle of HSV-1 . There is also interest in the development of nonpeptidic antiherpesvirus agents . The need for new antiviral drugs to combat herpesvirus infections is critical, given the issues of drug resistance and side effects associated with current treatments .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H152N26O29/c1-10-12-25-66(92(146)124-75(44-61-47-108-65-26-17-16-24-64(61)65)89(143)110-49-80(134)112-56(7)87(141)121-71(102(156)157)35-38-83(138)139)116-91(145)67(27-18-20-39-103)118-96(150)73(42-59-22-14-13-15-23-59)123-93(147)68(28-19-21-40-104)117-94(148)70(34-37-82(136)137)120-99(153)77(51-129)126-88(142)57(8)113-90(144)69(33-36-78(106)132)119-95(149)72(41-53(3)4)122-97(151)74(43-60-29-31-63(131)32-30-60)125-101(155)85(58(9)130)128-98(152)76(45-62-48-107-52-111-62)115-81(135)50-109-86(140)55(6)114-100(154)84(54(5)11-2)127-79(133)46-105/h13-17,22-24,26,29-32,47-48,52-58,66-77,84-85,108,129-131H,10-12,18-21,25,27-28,33-46,49-51,103-105H2,1-9H3,(H2,106,132)(H,107,111)(H,109,140)(H,110,143)(H,112,134)(H,113,144)(H,114,154)(H,115,135)(H,116,145)(H,117,148)(H,118,150)(H,119,149)(H,120,153)(H,121,141)(H,122,151)(H,123,147)(H,124,146)(H,125,155)(H,126,142)(H,127,133)(H,128,152)(H,136,137)(H,138,139)(H,156,157)/t54-,55-,56-,57-,58+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCBDLHUKITYRJ-HMVDRYGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C102H152N26O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745552
Record name Glycyl-L-isoleucyl-L-alanylglycyl-L-histidyl-L-threonyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-L-seryl-L-alpha-glutamyl-L-lysyl-L-phenylalanyl-L-lysyl-L-norleucyl-L-tryptophylglycyl-L-alanyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2206.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165174-61-8
Record name Glycyl-L-isoleucyl-L-alanylglycyl-L-histidyl-L-threonyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-L-seryl-L-alpha-glutamyl-L-lysyl-L-phenylalanyl-L-lysyl-L-norleucyl-L-tryptophylglycyl-L-alanyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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